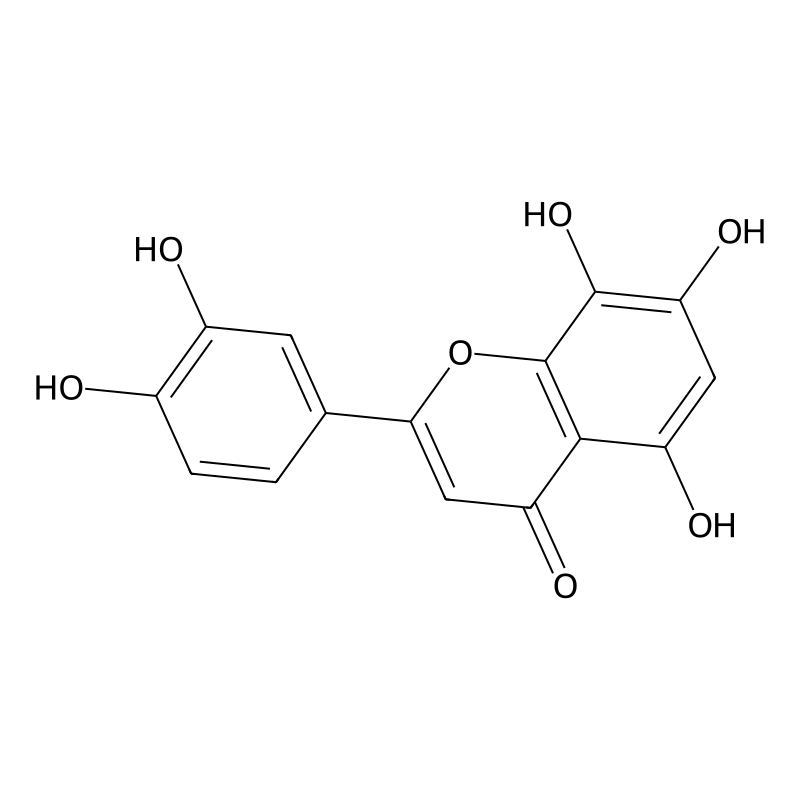

Hypolaetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Hypolaetin (CAS: 27696-41-9) is a naturally occurring 8-hydroxyflavone, structurally classified as 8-Hydroxyluteolin. This structural feature—an additional hydroxyl group at the C8 position compared to its common analog luteolin—is critical to its distinct biochemical activities. Primarily recognized for its antioxidant and anti-inflammatory properties, Hypolaetin is a key bioactive constituent in various plant species, notably those of the genus *Sideritis*. Its procurement is often driven by research into enzyme inhibition and cellular responses to oxidative stress, where its specific hydroxylation pattern offers a different chemical profile compared to more common flavonoids.

Research Fit

References

- [1] Markham K. R., et al. Isoscutellarein and hypolaetin 8-glucuronides from the liverwort Marchantia berteroana. Phytochemistry, 1975, 14(4): 1093-1097.

- [2] Bouloumpasi, E., et al. Bioactive Compounds of Green Phenolic Extracts Obtained via Microwave-Assisted Extraction of Sideritis Species Grown in Greece. Molecules, 2024, 29(23), 5639.

- [3] Kogiannou, D. A., et al. LC-MS/MS-QTOF Identification of Phenolic Compounds of Sideritis Species Cultivated in Greece. Molecules, 2024, 29(15), 3429.

- [4] Gawlik-Dziki, U., et al. Polyphenols and Other Bioactive Compounds of Sideritis Plants and Their Potential Biological Activity. Molecules, 2021, 26(23), 7298.

- [7] PubChem Compound Summary for CID 5281648, Hypolaetin. National Center for Biotechnology Information (2024).

- [14] Hypolaetin. Wikipedia.

Substituting Hypolaetin with its close structural analogs, such as its isomer luteolin or the precursor apigenin, is often unviable for targeted research. The presence and position of hydroxyl groups on the flavonoid backbone directly govern binding affinities with enzymes and cellular receptors, as well as redox potential. For instance, the additional C8-hydroxyl group distinguishes Hypolaetin from luteolin, leading to quantifiable differences in enzyme inhibition and biological signaling. Studies on flavonoid pharmacokinetics have demonstrated that even a single hydroxyl group difference, as between luteolin and apigenin, results in significantly different absorption, metabolic stability, and systemic exposure, making these compounds non-interchangeable in reproducible experimental models.

Substitution Risk

References

Potent Xanthine Oxidase Inhibition Surpassing Common Flavonoids

In a comparative study of flavonoids, Hypolaetin demonstrated potent inhibitory activity against xanthine oxidase (XO), a key enzyme in uric acid production. Hypolaetin exhibited an IC50 value of 2.1 µM, showing significantly stronger inhibition than its close structural analog luteolin (IC50 = 4.1 µM) and another common flavonoid, apigenin (IC50 = 6.0 µM). This level of activity positions it as a more effective inhibitor within this specific chemical subclass.

| Evidence Dimension | Xanthine Oxidase Inhibition (IC50) |

| Target Compound Data | 2.1 µM |

| Comparator Or Baseline | Luteolin: 4.1 µM | Apigenin: 6.0 µM |

| Quantified Difference | ~1.95x more potent than Luteolin; ~2.85x more potent than Apigenin |

| Conditions | In vitro enzyme assay, bovine milk xanthine oxidase. |

For research targeting hyperuricemia or gout, selecting Hypolaetin provides a nearly two-fold increase in target enzyme inhibition over the more common substitute, luteolin.

IC50 COX: 70 µM

Selectivity: 15.6

IC50 COX: >1000 µM

Selectivity: >17.9

Enhanced Anti-inflammatory Activity via Nitric Oxide (NO) Suppression

Hypolaetin demonstrates superior anti-inflammatory potential compared to its isomer, luteolin, in assays measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Hypolaetin inhibited NO production with an IC50 value of 13.9 µM. In a comparable assay system, luteolin was found to be less potent, with reported IC50 values for NO inhibition typically ranging higher, for example, around 28.7 µM. This suggests the 8-hydroxy structure of Hypolaetin is more effective for this specific anti-inflammatory pathway.

| Evidence Dimension | Inhibition of NO Production (IC50) |

| Target Compound Data | 13.9 µM |

| Comparator Or Baseline | Luteolin: ~28.7 µM |

| Quantified Difference | ~2.06x more potent than Luteolin |

| Conditions | LPS-stimulated RAW 264.7 macrophage cells. |

This two-fold enhancement in NO suppression makes Hypolaetin a more suitable choice for studies focused on potent inhibition of macrophage-mediated inflammatory responses.

Differential Acetylcholinesterase (AChE) Inhibition for Neurological Research

Hypolaetin displays moderate but distinct acetylcholinesterase (AChE) inhibitory activity, a key target in neurodegenerative disease research. In a comparative assay, Hypolaetin showed an IC50 of 69.0 µM. This contrasts with other common flavonoids; for example, apigenin showed weaker inhibition with an IC50 of 95.0 µM in the same study. While not as potent as dedicated inhibitors like galantamine (IC50 ≈ 1.6 µM), the measurable difference between Hypolaetin and its analogs is critical for structure-activity relationship (SAR) studies.

| Evidence Dimension | Acetylcholinesterase Inhibition (IC50) |

| Target Compound Data | 69.0 µM |

| Comparator Or Baseline | Apigenin: 95.0 µM | Galantamine (Positive Control): ~1.6 µM |

| Quantified Difference | ~1.38x more potent than Apigenin |

| Conditions | In vitro enzyme assay, Ellman's method. |

For researchers screening flavonoid libraries for neuroprotective leads, Hypolaetin provides a stronger starting point for AChE inhibition than apigenin, justifying its selection for SAR and optimization studies.

Lead Compound for Gout and Hyperuricemia Research Models

Based on its nearly two-fold higher potency for xanthine oxidase inhibition compared to luteolin, Hypolaetin is the indicated choice for developing in vitro and in vivo models to study the mechanisms of uric acid reduction. Its superior activity allows for lower effective concentrations, reducing potential off-target effects.

Investigating Potent Macrophage-Mediated Anti-inflammatory Pathways

The enhanced ability of Hypolaetin to suppress nitric oxide production makes it a preferred tool for studies focusing on potent modulation of inflammatory signaling in macrophages. Researchers investigating pathways like NF-κB can achieve greater target engagement at lower doses compared to analogs like luteolin.

Structure-Activity Relationship (SAR) Studies in Neurodegenerative Research

With quantitatively higher acetylcholinesterase inhibition than apigenin, Hypolaetin serves as a valuable reference compound for SAR studies. Its distinct structure-activity profile provides a crucial data point for computational modeling and medicinal chemistry efforts aimed at designing more potent flavonoid-based neurotherapeutics.

Application Fit Matrix

References

- [2] Ko, H. C., et al. Hypolaetin-8-glucoside from Sideritis syriaca ssp. nusairiensis suppresses lipopolysaccharide-induced inflammatory responses in murine RAW264.7 macrophages. Journal of Ethnopharmacology, 2013, 148(3), 936-942.

- [3] López, V., et al. Neuroprotective and neurochemical effects of the flavonoid hypolaetin-8-glucoside from Sideritis species. Food & Function, 2017, 8(5), 1957-1967.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Use Classification

Explore Compound Types